molecular formula C12H5Cl5 B1596336 2,2',4,4',6-Pentachlorobiphenyl CAS No. 39485-83-1

2,2',4,4',6-Pentachlorobiphenyl

Cat. No.: B1596336
CAS No.: 39485-83-1
M. Wt: 326.4 g/mol
InChI Key: RKUAZJIXKHPFRK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,2’,4,4’,6-Pentachlorobiphenyl is C12H5Cl5 . The average molecular mass is 326.433 g/mol . The IUPAC name is 1,3,5-trichloro-2-(2,4-dichlorophenyl)benzene .


Physical and Chemical Properties Analysis

2,2’,4,4’,6-Pentachlorobiphenyl is a solid substance . It appears as oily liquids or solids that are colorless to light yellow . The solubility is 7.14e-06 mg/mL at 25°C .

Scientific Research Applications

Metabolism in Plants

2,2',4,4',6-Pentachlorobiphenyl demonstrates persistence and particular metabolic behaviors in certain plant species. For instance, a study on the marsh plant Veronica Beccabunga found that this compound is more persistent compared to other similar compounds, undergoing metabolism into monohydroxy derivatives, both in free form and conjugated in plant tissues (Moza, Kilzer, Weisgerber, & Klein, 1976).

Density Functional Theory Studies

Research involving density functional theory has been conducted to understand the properties of polychlorinated biphenyls (PCBs), including this compound. These studies reveal insights into the ionization potentials, electron affinities, and structural characteristics of various PCBs, contributing to our understanding of their chemical behavior and potential applications (Arulmozhiraja, Fujii, & Morita, 2002).

Solubility in Supercritical Fluids

The solubility of this compound in supercritical fluids like carbon dioxide has been studied, offering insights valuable for environmental remediation and chemical extraction processes. Such research is crucial for understanding how these compounds interact in different solvents and under varying conditions (Anitescu & Tavlarides, 1999).

Induction of Aberrant Mitosis

Studies have shown that certain PCBs, including this compound, can induce aberrant mitosis in certain cell types. This research is significant for understanding the cellular and molecular toxicology of PCBs, which has implications for human health and environmental safety (Jensen, Wiberg, Klasson-Wehler, & Onfelt, 2000).

Effects on Calcium Regulation

Research has indicated that ortho-substituted PCBs like this compound can alter microsomal calcium transport. This suggests a potential impact on cellular signaling pathways, which is crucial for understanding the broader biological impacts of these compounds (Wong & Pessah, 1996).

Safety and Hazards

PCBs, including 2,2’,4,4’,6-Pentachlorobiphenyl, were banned due to their bioaccumulation and harmful health effects . They are still found in the environment due to their resistance to degradation .

Mechanism of Action

Target of Action

2,2’,4,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . Additionally, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its targets, leading to changes in gene expression. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the body’s circadian rhythm.

Biochemical Pathways

It is known that pcbs, including this compound, can disrupt cell function by altering the transcription of genes . This can lead to a variety of effects, including changes in enzyme expression and function.

Pharmacokinetics

Like other pcbs, it is known to bioaccumulate due to its resistance to degradation . This means that the compound can build up in the body over time, potentially leading to harmful health effects. Its solubility is approximately 7.14e-06 mg/mL at 25°C

Result of Action

The molecular and cellular effects of 2,2’,4,4’,6-Pentachlorobiphenyl’s action can vary. One study found that it can induce mitotic arrest and activate p53, a protein that plays a key role in preventing cancer by repairing DNA damage or destroying cells if the damage is irreparable . This suggests that the compound could potentially contribute to genetic instability and cancer development .

Biochemical Analysis

Biochemical Properties

2,2’,4,4’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the aryl hydrocarbon receptor, a protein that regulates the expression of various genes involved in xenobiotic metabolism . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can induce the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . These interactions can lead to the formation of reactive oxygen species, contributing to oxidative stress and cellular damage .

Cellular Effects

2,2’,4,4’,6-Pentachlorobiphenyl has been found to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to activate the p53 protein, a key regulator of the cell cycle and apoptosis . The activation of p53 can lead to cell cycle arrest and apoptosis, which are critical mechanisms for preventing the proliferation of damaged cells . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can disrupt mitochondrial function, leading to impaired energy production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 2,2’,4,4’,6-Pentachlorobiphenyl involves several key processes. This compound can bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in xenobiotic metabolism . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of toxic metabolites . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,4’,6-Pentachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means that its effects can persist for extended periods . Long-term exposure to 2,2’,4,4’,6-Pentachlorobiphenyl has been shown to cause chronic oxidative stress, leading to sustained cellular damage and dysfunction . Additionally, the stability of this compound means that it can accumulate in tissues over time, leading to prolonged exposure and increased risk of adverse effects .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’,6-Pentachlorobiphenyl can vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and alter gene expression without causing significant cellular damage . At higher doses, 2,2’,4,4’,6-Pentachlorobiphenyl can cause severe oxidative stress, leading to extensive cellular damage and apoptosis . Additionally, high doses of this compound can disrupt endocrine function and impair reproductive health in animal models .

Metabolic Pathways

2,2’,4,4’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes metabolize 2,2’,4,4’,6-Pentachlorobiphenyl into various hydroxylated metabolites, which can be further conjugated and excreted from the body . The metabolism of this compound can also lead to the formation of reactive intermediates, which can cause cellular damage and contribute to its toxic effects .

Transport and Distribution

Within cells and tissues, 2,2’,4,4’,6-Pentachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . This compound is highly lipophilic, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the liver . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can cross cellular membranes and accumulate in intracellular compartments, leading to prolonged exposure and increased risk of adverse effects .

Subcellular Localization

The subcellular localization of 2,2’,4,4’,6-Pentachlorobiphenyl can influence its activity and function. This compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can accumulate in the nucleus, where it can interact with nuclear receptors and alter gene expression . The localization of this compound to specific subcellular compartments can therefore play a critical role in its biochemical and toxicological effects .

Properties

IUPAC Name

1,3,5-trichloro-2-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-8(9(15)3-6)12-10(16)4-7(14)5-11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUAZJIXKHPFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073504
Record name 2,2',4,4',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39485-83-1
Record name 2,2',4,4',6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039485831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H393L447VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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